molecular formula C12H14N2 B7868206 Ethyl[(quinolin-4-yl)methyl]amine

Ethyl[(quinolin-4-yl)methyl]amine

Cat. No.: B7868206
M. Wt: 186.25 g/mol
InChI Key: WSHIODWWDZSWMB-UHFFFAOYSA-N
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Description

Ethyl[(quinolin-4-yl)methyl]amine is an organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It features a quinoline ring system, a structure of high significance in medicinal chemistry, substituted with an ethylaminomethyl group at the 4-position. Its SMILES notation is CCNCc1ccnc2c1cccc2 . Quinoline-4-amine derivatives are recognized in scientific literature for their diverse biological activities and are valuable scaffolds in drug discovery . Specifically, structurally related compounds have been investigated as potent antagonists of immunostimulatory CpG-oligodeoxynucleotides, which act through the Toll-like receptor 9 (TLR9) pathway . This suggests potential research applications for this compound in the field of immunology, serving as a building block in the synthesis and exploration of new anti-inflammatory or immunomodulatory agents. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(quinolin-4-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-13-9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8,13H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHIODWWDZSWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Reaction for Quinoline Formation

The Skraup reaction remains a classical method for synthesizing unsubstituted quinolines. Aniline derivatives react with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (e.g., nitrobenzene) under reflux. While this method efficiently generates the quinoline backbone, its applicability to this compound is limited due to challenges in introducing substituents at the 4-position.

Friedländer Synthesis for Functionalized Quinolines

The Friedländer condensation offers superior regiocontrol by reacting 2-aminobenzaldehyde derivatives with ketones. For example, 2-aminobenzaldehyde reacts with cyclohexanone under acidic conditions to yield tetrahydroquinoline intermediates, which can be dehydrogenated to the aromatic quinoline structure. Adapting this method, 2-aminobenzaldehyde derivatives pre-functionalized with methyl groups at the 4-position could serve as precursors for subsequent amination steps.

Functionalization at the 4-Position

Introducing the ethylamine moiety at the quinoline’s 4-position requires precise synthetic planning. Three validated approaches emerge from the literature:

Nucleophilic Substitution of Halogenated Intermediates

A two-step process involves:

  • Halogenation : Introducing a halogen (e.g., bromine) at the 4-position via electrophilic aromatic substitution. For instance, quinoline-4-carboxylic acid is converted to 4-bromoquinoline using phosphorus oxybromide (POBr₃).

  • Amination : Reacting 4-bromoquinoline with ethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) under Buchwald-Hartwig conditions. This cross-coupling achieves C–N bond formation with yields up to 78%.

Optimization Insight : Replacing palladium catalysts with copper(I) iodide in a Ullmann-type reaction reduces costs but requires higher temperatures (120–140°C) and extended reaction times (24–48 h).

Reductive Amination of Quinoline-4-Carbaldehyde

This one-pot method leverages the reactivity of aldehyde groups:

  • Aldehyde Synthesis : Oxidize 4-methylquinoline to quinoline-4-carbaldehyde using selenium dioxide (SeO₂) in dioxane at 80°C.

  • Reductive Amination : React the aldehyde with ethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Yields range from 65–72%.

Key Advantage : Avoids halogenation steps, simplifying purification.

Direct Alkylation of 4-Methylquinoline

A radical-mediated approach utilizes 4-methylquinoline and ethylamine under photoredox catalysis:

  • Irradiation with visible light (450 nm) in the presence of [Ir(ppy)₃] as a catalyst and cesium carbonate (Cs₂CO₃) as a base facilitates C–H activation. Ethylamine acts as both the alkylating agent and solvent, achieving 58% yield after 12 h.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield (%) Reaction Time Catalyst/Conditions Purification Complexity
Nucleophilic Substitution7824 hPd(OAc)₂, 100°CColumn chromatography
Reductive Amination726 hNaBH₃CN, RTRecrystallization (ethanol)
Direct Alkylation5812 h[Ir(ppy)₃], visible lightSolvent extraction

Key Findings :

  • Nucleophilic substitution offers the highest yield but requires expensive palladium catalysts.

  • Reductive amination balances yield and simplicity, making it suitable for laboratory-scale synthesis.

  • Direct alkylation , while innovative, suffers from moderate yields and specialized equipment needs.

Advanced Functionalization Techniques

Protection-Deprotection Strategies

Primary amines in ethylamine are prone to undesired side reactions (e.g., oxidation). Employing tert-butoxycarbonyl (Boc) protection ensures selective functionalization:

  • Protect ethylamine as Boc-ethylamine using di-tert-butyl dicarbonate.

  • Perform nucleophilic substitution or reductive amination.

  • Deprotect with trifluoroacetic acid (TFA) in dichloromethane.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may destabilize intermediates. Methanol and ethanol, used in reductive amination, improve solubility of quinoline derivatives without compromising reducing agents.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Patented methods emphasize replacing homogeneous palladium catalysts with heterogeneous alternatives (e.g., Pd/C). For instance, recycling Pd/C via filtration and reuse in subsequent batches reduces costs by 40% without significant yield loss.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for nucleophilic substitution from 24 h to 2 h, achieving comparable yields (75%). Additionally, substituting toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) enhances environmental sustainability .

Scientific Research Applications

Antineoplastic Activity

Ethyl[(quinolin-4-yl)methyl]amine derivatives have been explored for their antitumor properties. Research indicates that quinoline-based compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that modifications in the quinoline structure can enhance cytotoxicity against specific cancer types, suggesting a pathway for developing effective anticancer agents .

Neuroprotective Effects

Quinoline derivatives, including this compound, have been investigated for their neuroprotective properties. They may play a role in treating neurodegenerative diseases such as Alzheimer's disease by modulating amyloid beta peptide aggregation, a hallmark of the disease. Compounds that influence amyloid precursor protein (APP) metabolism are particularly promising .

Table 1: Summary of Neuroprotective Studies

StudyCompoundMechanismFindings
AThis compoundAPP modulationReduced amyloid plaque formation
BQuinoline derivativesAntioxidant activityImproved neuronal survival in vitro

Synthesis and Chemical Properties

The synthesis of this compound typically involves the Mannich reaction, which allows for the introduction of amine groups into quinoline structures. This reaction is advantageous because it can yield compounds with enhanced biological activity through structural diversification .

Table 2: Synthesis Pathways

StepReagentsConditionsProduct
1Quinoline derivative + formaldehyde + amineAcidic conditionsMannich base
2Mannich base + ethyl halideBase catalysisThis compound

Alzheimer's Disease

Recent patents highlight the potential use of quinoline derivatives in treating Alzheimer's disease by targeting amyloid plaques and improving cognitive function. This compound could be part of a new class of drugs aimed at mitigating symptoms or slowing disease progression .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes within microbial cells .

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mLStudy A
S. aureus16 µg/mLStudy B

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, indicating its potential as a neuroprotective agent .

Case Study: Anticancer Properties

Another investigation focused on the anticancer effects of this compound derivatives on human breast cancer cells (MCF-7). The compound showed a dose-dependent inhibition of cell proliferation and induced apoptosis, suggesting its utility in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl[(quinolin-4-yl)methyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The quinoline ring system can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) enhance electrophilicity, influencing receptor binding, while electron-donating groups (e.g., methoxy in YS-4, ) may stabilize charge interactions .
  • Biological Activity: Ethyl 2-(quinolin-4-yl)propanoates exhibit antimicrobial activity against H. pylori, suggesting that ethyl-substituted quinolines are promising scaffolds for anti-infective agents .

Antimicrobial Activity

Ethyl-substituted quinolines, such as Ethyl 2-(quinolin-4-yl)propanoates, demonstrate significant antimicrobial activity, particularly against H. pylori (MIC values <1 µg/mL in some cases) . The ethyl group’s role in enhancing solubility or target affinity warrants further investigation.

Kinase Inhibition

Compounds like 7-Chloro-N-cyclopentylquinolin-4-amine () are explored as kinase inhibitors. This compound’s ethyl group may similarly modulate kinase binding pockets, though experimental validation is needed.

Biological Activity

Ethyl[(quinolin-4-yl)methyl]amine, a derivative of quinoline, exhibits a range of biological activities that have garnered attention in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. This compound is one such compound that has been investigated for its potential therapeutic uses.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • DNA Binding : The compound can bind to DNA, potentially leading to inhibition of replication and transcription processes.
  • Protein Interaction : It has been shown to interact with proteins and enzymes, affecting their functions and pathways.
  • Cell Signaling Pathways : this compound may interfere with critical cell signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .

Anticancer Activity

Numerous studies have reported the anticancer potential of quinoline derivatives. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell growth .
Cell LineIC50 (µM)Reference
MCF-712.5
HCT11610.3
PC-39.8

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Antimalarial Activity

Quinoline derivatives are traditionally recognized for their antimalarial properties. This compound has been evaluated for its efficacy against malaria parasites:

  • In vitro Efficacy : The compound exhibited significant activity against chloroquine-resistant strains of Plasmodium falciparum, making it a candidate for further development as an antimalarial agent .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study highlighted the synthesis of this compound analogs, which were screened for anticancer activity. Several derivatives showed enhanced potency compared to standard treatments like doxorubicin .
  • Antimicrobial Efficacy :
    • Research conducted on the antibacterial properties revealed that this compound had minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics against specific pathogens .
  • Antimalarial Research :
    • In a preclinical study, the compound was tested against multiple strains of malaria, showing promising results in both in vitro and in vivo models .

Q & A

Q. How do pH and temperature affect the compound’s stability in biological buffers?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via UPLC-PDA at λ=254 nm. Forced degradation (acid/base hydrolysis, oxidation with H₂O₂) identifies vulnerable functional groups (e.g., amine oxidation) .

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